molecular formula C7H4N2O5 B077469 3,5-Dinitrobenzaldehyde CAS No. 14193-18-1

3,5-Dinitrobenzaldehyde

Cat. No. B077469
Key on ui cas rn: 14193-18-1
M. Wt: 196.12 g/mol
InChI Key: YCTNWTBGSOCMRO-UHFFFAOYSA-N
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Patent
US06448442B1

Procedure details

To a solution of oxalylchloride (26 ml, 0.30 mol) in CH2Cl2 (600 ml) DMSO (43 ml, 0.60 mol) was added, maintaining the temperature between −50° C. and −65° C. To the reaction solution was then added 3,5-dinitrobenzyl alcohol (50g), in THF (100 ml), maintaining the temperature between −50° C. and −65° C. The reaction mixture was stirred at −65° C. for 30 minutes and then triethylamine (170 ml) was added at −50° C. and −65° C. The reaction temperature was then adjusted to room temperature and H2O (800 ml) was added. The organic phase was washed with sat. NaHCO3 (500 ml), 5 times with diluted HCl (300 ml) and finally brine. The organic phase was then dried over MgSO4 and the volatile solvents were removed at reduced pressure. The crude product was then triturated with heptane, which gave 45.8 g (89%) of 3,5-dinitrobenzaldehyde.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.C(Cl)Cl.[N+:10]([C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[CH2:16][OH:17])([O-:12])=[O:11].C(N(CC)CC)C>C1COCC1.O>[N+:10]([C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1)[CH:16]=[O:17])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CO)C=C(C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −50° C. and −65° C
CUSTOM
Type
CUSTOM
Details
was then adjusted to room temperature
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3 (500 ml), 5 times with diluted HCl (300 ml) and finally brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the volatile solvents were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was then triturated with heptane, which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 45.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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